6-Hydroxy-3-oxadiamantane
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Overview
Description
6-Hydroxy-3-oxadiamantane is a compound belonging to the class of heteroadamantanes, which are derivatives of adamantane Adamantane is a hydrocarbon with a unique cage-like structure, and its derivatives have been studied for various applications due to their stability and interesting chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-oxadiamantane typically involves the interaction of methyl 3-oxo-4-(phenylthio)butyrate with formaldehyde and ammonium acetate. This reaction yields 5-methoxycarbonyl-6-oxo-7-phenylthio-1,3-diazaadamantane, which is then converted into this compound by heating with skeletal nickel in isopropanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-3-oxadiamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the adamantane core.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or halogen groups.
Scientific Research Applications
6-Hydroxy-3-oxadiamantane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: Its stability and unique structure make it useful in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3-oxadiamantane involves its interaction with various molecular targets. The compound can modulate enzyme activity, interact with cellular membranes, and influence signal transduction pathways. Its effects are mediated through the formation of reactive intermediates and the alteration of molecular structures within cells .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-5-methoxycarbonyl-1,3-diazaadamantane: This compound shares a similar adamantane core but has different functional groups.
6-Hydroxynicotine: Another compound with a hydroxyl group, but with a different core structure.
Uniqueness
6-Hydroxy-3-oxadiamantane is unique due to its specific arrangement of functional groups and its stability. This makes it particularly valuable for applications requiring robust and stable molecules.
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-oxapentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-6-ol |
InChI |
InChI=1S/C13H18O2/c14-13-5-7-4-8-9-1-6(2-10(8)13)3-11(13)12(9)15-7/h6-12,14H,1-5H2 |
InChI Key |
SQJAHAPRLKKDER-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C4C1C5C(C2)C3(CC(C4)O5)O |
Origin of Product |
United States |
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